molecular formula C9H14ClN3 B2656269 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine CAS No. 71406-67-2

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B2656269
CAS No.: 71406-67-2
M. Wt: 199.68
InChI Key: XWPZRYPBAHYNBP-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN3 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, dimethylamino groups at the 2nd position, and an isopropyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of an isopropyl group.

    4-chloro-N,N-dimethyl-6-(methyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is unique due to the presence of the isopropyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-6-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)12-9(11-7)13(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZRYPBAHYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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